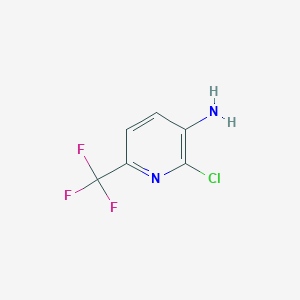

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZZMFLLNSJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372204 | |

| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-09-2 | |

| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chloro-6-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Abstract: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of an amino group, a chloro atom, and a trifluoromethyl group on the pyridine scaffold imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and receptor binding affinity in derivative molecules, while the chloro and amino substituents provide versatile handles for advanced synthetic transformations. This guide provides an in-depth analysis of the compound's properties, a robust protocol for its synthesis, key downstream reactions with mechanistic insights, and a discussion of its application in the development of modern bioactive molecules.

Part 1: Core Physicochemical & Spectroscopic Profile

3-Amino-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 117519-09-2) is a crystalline solid at room temperature.[1][2] Its structure presents a unique electronic landscape: the pyridine nitrogen and the trifluoromethyl group act as strong electron-withdrawing elements, rendering the ring electron-deficient. This influences the nucleophilicity of the amino group and the reactivity of the chloro atom, which is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. The melting point is estimated based on isomeric compounds, as a precise experimental value for this specific isomer is not consistently reported in the literature. For comparison, 2-amino-3-chloro-5-(trifluoromethyl)pyridine has a reported melting point of 93-94 °C, while 2-amino-3-trifluoromethyl-6-chloropyridine melts at 99-101 °C.[3] The slight variations are due to differences in crystal lattice packing and intermolecular interactions dictated by the substituent positions.

| Property | Value | Source(s) |

| CAS Number | 117519-09-2 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | Typical Supplier Data |

| Melting Point | Approx. 95-105 °C (estimated) | [3] |

| Solubility | Slightly soluble in water; soluble in methanol, DMSO, chlorinated solvents | [4] |

Spectroscopic Signature

The identity and purity of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[5] Due to the anisotropic and electronic effects of the substituents, the proton at the C-4 position will appear as a doublet, coupled to the C-5 proton. The C-5 proton will, in turn, appear as a doublet. A broad singlet, corresponding to the two protons of the primary amine (–NH₂), will also be present, typically in the range of 4-6 ppm, though its chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring.[6] The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the substituents, with the carbon atoms attached to the electronegative chlorine (C-2) and nitrogen (C-6) atoms appearing downfield.

-

Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be observed, confirming the compound's elemental composition.

Part 2: Synthesis and Purification

The most direct and industrially relevant synthesis of 3-amino-2-chloro-6-(trifluoromethyl)pyridine involves the regioselective amination of a dichlorinated precursor. This method leverages the differential reactivity of the chlorine atoms on the pyridine ring.

Synthesis Workflow

The synthesis proceeds via nucleophilic aromatic substitution on 2,3-dichloro-6-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen. However, high temperatures and pressures are required to drive the reaction with ammonia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 65182-56-1 [amp.chemicalbook.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR spectrum [chemicalbook.com]

The Lynchpin of Innovation: A Technical Guide to 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of a key building block in this field: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine. As a senior application scientist, the following sections will not only detail the fundamental properties and synthesis of this compound but also provide insights into its reactivity and applications, grounded in established scientific principles and practical laboratory considerations.

Molecular Architecture and Physicochemical Profile

3-Amino-2-chloro-6-(trifluoromethyl)pyridine, with the CAS number 117519-09-2, possesses a unique electronic and steric arrangement that underpins its utility as a versatile synthetic intermediate.[1]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | Commercially available data |

| Melting Point | 92-94 °C | [2] |

| Solubility | While extensive quantitative data is not readily available, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] | General chemical principles |

| pKa | The pyridine nitrogen is weakly basic, and the amino group is weakly acidic. Precise pKa values are not widely published but can be estimated using computational models. | Theoretical chemistry |

| LogP | The presence of the trifluoromethyl group increases lipophilicity. The calculated XLogP3-AA is 2.[4] | [4] |

The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, influencing the reactivity of the entire pyridine ring. The chlorine atom at the 2-position and the amino group at the 3-position are key functional handles for subsequent chemical transformations.

Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine: A High-Yield Approach

An efficient and industrially scalable synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine has been developed, proceeding from 2-chloro-6-trifluoromethylnicotinamide.[5] This method offers high yields and avoids harsh reaction conditions often associated with other synthetic routes.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is adapted from the principles outlined in patent literature for a laboratory-scale synthesis.[5]

Step 1: Preparation of the Hofmann Rearrangement Reagent

-

In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water.

-

Slowly add bromine to the cold sodium hydroxide solution while stirring vigorously to form a solution of sodium hypobromite. The temperature should be maintained below 10 °C.

Step 2: The Hofmann Rearrangement

-

In a separate reaction vessel, dissolve 2-chloro-6-trifluoromethylnicotinamide in a suitable solvent such as methanol or water.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared sodium hypobromite solution to the solution of 2-chloro-6-trifluoromethylnicotinamide, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Upon completion, the product, 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Caption: Synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine.

Spectroscopic Characterization: Unveiling the Structure

The structural identity of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The aromatic protons will appear as doublets due to coupling with each other. The amino protons typically appear as a broad singlet.[6]

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.[7]

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H | 7.0 - 8.0 | Doublets (aromatic CH) |

| 4.0 - 5.0 | Broad Singlet (NH₂) | |

| ¹³C | 150 - 160 | C-Cl |

| 140 - 150 | C-CF₃ | |

| 130 - 140 | C-NH₂ | |

| 110 - 130 | Aromatic CH | |

| 120 - 125 | CF₃ (quartet) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and the strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 196. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is governed by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo reactions with various electrophiles.[8] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, often facilitated by the electron-withdrawing trifluoromethyl group.

Sources

- 1. scbt.com [scbt.com]

- 2. equationchemical.com [equationchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2251329A1 - Process for production of 3-amino-2-chloro-6- trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 117519-09-2): A Cornerstone Building Block in Modern Chemistry

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a paramount strategy for optimizing molecular properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting trifluoromethylpyridine core offers a unique combination of electronic properties and synthetic handles.

This guide provides an in-depth technical overview of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (CAS No. 117519-09-2), a versatile and highly valuable building block. We will dissect its synthesis, explore its key chemical properties and reactivity, and provide detailed protocols for its strategic deployment in the synthesis of more complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical & Spectroscopic Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key data for 3-Amino-2-chloro-6-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Reference |

| CAS Number | 117519-09-2 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3][4] |

| Melting Point | 92-94 °C | [4] |

| Appearance | Off-white to light yellow crystalline solid | - |

| Topological Polar Surface Area (TPSA) | 38.65 Ų | [5] |

| SMILES | NC1=CC=C(N=C1Cl)C(F)(F)F | [5] |

| InChI Key | QAZZMFLLNSJCLW-UHFFFAOYSA-N | [5] |

Spectroscopic data confirms the structure of the title compound. While specific spectra are proprietary to suppliers, representative data can be found through chemical databases.[6] The ¹H NMR spectrum would characteristically show distinct signals for the two aromatic protons and a broad signal for the amine protons. The ¹³C NMR would show six distinct carbon signals, including the characteristic quartet for the trifluoromethyl carbon.

Synthesis and Manufacturing Pathway

The synthesis of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a multi-step process that hinges on the controlled functionalization of a pyridine core. The most logical and industrially scalable pathway involves the nitration of a suitable precursor followed by a chemoselective reduction.

Step 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

The precursor, 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, is typically synthesized via the nitration of 2-chloro-6-(trifluoromethyl)pyridine. This electrophilic aromatic substitution is directed to the 3- and 5-positions, which are activated by the trifluoromethyl group and deactivated by the chloro and ring nitrogen atoms. Careful control of reaction conditions is necessary to favor the formation of the desired 3-nitro isomer.

Step 2: Selective Reduction of the Nitro Group

The critical step is the chemoselective reduction of the nitro group to an amine without affecting the chloro or trifluoromethyl substituents. Standard catalytic hydrogenation with Pd/C can sometimes lead to undesired dehalogenation.[6] Therefore, milder or more selective methods are required.

This method is a classic and robust choice for nitro group reduction in the presence of halogens, as it operates under mildly acidic conditions where the C-Cl bond is stable.[5][6]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 equiv.) in absolute ethanol (approx. 10 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.) to the solution in portions. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-Amino-2-chloro-6-(trifluoromethyl)pyridine as a solid.

Causality Behind Choices: Ethanol is chosen as a solvent for its ability to dissolve the starting material and the tin chloride, as well as its suitable boiling point for the reaction. The use of a significant excess of SnCl₂·2H₂O ensures the complete reduction of the nitro group. The basic work-up is crucial for removing the tin salts, which would otherwise contaminate the product.

Reactivity and Synthetic Utility: A Versatile Synthetic Hub

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a bifunctional intermediate, offering two primary sites for synthetic elaboration: the amino group and the chloro substituent . This dual reactivity allows for sequential, orthogonal functionalization, making it a powerful tool for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.[7]

The Suzuki-Miyaura coupling is a premier method for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.[8] This is particularly valuable for synthesizing biaryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Setup: To an oven-dried reaction vessel, add 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices: The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[9] A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary or secondary amines at the 2-position.[10][11] This reaction is instrumental in synthesizing compounds where a diarylamine or related structure is a key pharmacophore.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.2-1.5 equiv.).

-

Reagent Addition: Add 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv.) and the desired amine coupling partner (1.1-1.2 equiv.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-110 °C.

-

Monitoring & Work-up: Follow similar monitoring and work-up procedures as described for the Suzuki coupling.

Causality Behind Choices: Aryl chlorides are generally less reactive than bromides or iodides in cross-coupling reactions.[11] Therefore, the use of specialized, bulky, and electron-rich phosphine ligands (like XPhos) is critical. These ligands facilitate the oxidative addition of the palladium catalyst into the strong C-Cl bond and promote the final reductive elimination step.[12][13] A strong, hindered base is required to deprotonate the amine coupling partner without competing as a nucleophile.

Applications in Drug Discovery and Agrochemicals

The true value of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine lies in its application as a key intermediate for biologically active molecules. The trifluoromethylpyridine motif is a feature of numerous approved drugs and agrochemicals.[14][15]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aminopyridine core. The amino group of the title compound can serve as an anchor point for building out structures that interact with the hinge region of a kinase active site, while the 2-position, functionalized via cross-coupling, can be used to project a moiety into a hydrophobic pocket to achieve potency and selectivity.

-

Agrochemicals: Trifluoromethylpyridines are key components in modern pesticides and fungicides.[14] For example, the related intermediate 2-aminomethyl-3-chloro-5-trifluoromethylpyridine is a key component in the synthesis of the fungicide Fluopicolide.[16] The structural motifs accessible from the title compound are highly relevant to the development of new crop protection agents.

-

CNS-Active Agents: The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity, can enhance blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the central nervous system.

Safety and Handling

3-Amino-2-chloro-6-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a direct entry point into a rich chemical space of high-value molecules. Its trifluoromethyl group offers metabolic stability and enhanced binding properties, while its dual reactive sites—the amino and chloro groups—allow for controlled, sequential elaboration through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. For the medicinal or agricultural chemist, a deep understanding of this molecule's properties and reactivity is a key asset in the rational design and efficient synthesis of the next generation of innovative chemical entities.

References

-

Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(11), 3367-3372. [Link]

-

ChemistryViews. (2021, October 11). Efficient Reduction of Aromatic Nitro Groups in Water. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

INDOFINE Chemical Company. (n.d.). 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE. [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-267. [Link]

-

Vitaku, E., & Njardarson, J. T. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(6), 849. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

SciELO. (2010). A transition metal/microwave irradiation (or base) free synthesis of aminopyridines. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Langwaychem. (n.d.). 3-Amino-2-chloro-6-(trifluoromethyl)pyridine,CAS 117519-09-2. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(49), 15642-15643. [Link]

- Google Patents. (n.d.). Molecules with extended half-lives, compositions and uses thereof.

-

PubChem. (n.d.). Compositions of matter and pharmaceutical compositions - Patent US-12396982-B2. [Link]

-

PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10919914-B2. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-136. [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. [Link]

Sources

- 1. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Introduction

3-Amino-2-chloro-6-(trifluoromethyl)pyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and agrochemical research. Its unique structural features—a pyridine core functionalized with an amine, a chlorine atom, and a trifluoromethyl group—make it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom, combined with the electron-donating amino group, imparts a distinct reactivity profile to the pyridine ring. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding these properties is paramount for designing synthetic routes, predicting biological activity, and ensuring safe handling.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters influence its reactivity, solubility, and bioavailability. The key properties for 3-Amino-2-chloro-6-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 117519-09-2 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1][2][4][5] |

| Molecular Weight | 196.56 g/mol | [1][2][4] |

| Melting Point | 92-94 °C | [1][4][5] |

| Boiling Point | 231.8 °C at 760 mmHg | [5] |

| Density | 1.507 g/cm³ | [5] |

| Flash Point | 94 °C | [5] |

| Solubility | No specific data available; likely soluble in organic solvents. A similar compound, 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, is slightly soluble in water.[6] | N/A |

| pKa | No experimental data available. The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups. The amino group will also exhibit basicity. | N/A |

| LogP | No experimental data available. | N/A |

Discussion of Properties

Molecular Structure and Weight: The molecular formula is C₆H₄ClF₃N₂ with a molecular weight of 196.56 g/mol .[1][2][4] The structure consists of a pyridine ring substituted at the 2, 3, and 6 positions.

Melting and Boiling Points: The compound is a solid at room temperature with a defined melting point range of 92-94 °C, which is indicative of its purity.[1][4][5] The reported boiling point is 231.8 °C at atmospheric pressure.[5]

Acidity/Basicity (pKa): While no experimental pKa value is available, the electronic properties of the substituents allow for a qualitative prediction. The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing chlorine atom and the potent trifluoromethyl group on the same ring. For comparison, the pKa of pyridine is 5.2, while 4-(trifluoromethyl)pyridine has a pKa of 2.26.[7] The exocyclic amino group at the 3-position retains basic character, though its basicity is also modulated by the ring's overall electron-deficient nature.

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is expected to show distinct signals for the aromatic protons and the amine protons.[8] The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The amino group (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (196.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Section 3: Experimental Protocol - Determination of Melting Point

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Step-by-Step Methodology

-

Sample Preparation: A small amount of the crystalline 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Heating (Optional): The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (92-94 °C).[1][4][5]

-

Slow Heating: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Validation: The procedure should be repeated at least twice to ensure the reproducibility of the result.

Experimental Workflow Diagram

Caption: Workflow for determining the melting point of a solid compound.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is not widely available, data from closely related compounds, such as other chloro-trifluoromethyl-aminopyridines, can provide guidance on safe handling procedures.[9][10][11]

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[12]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

-

Fire-Fighting Measures: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13]

Section 5: Applications in Synthesis

Substituted pyridines are crucial intermediates in the development of new therapeutic agents and crop protection chemicals. 2-amino-trifluoromethyl-halogenopyridines, the chemical class to which this compound belongs, are valuable precursors for synthesizing molecules with significant physiological activity.[14] The specific arrangement of the amino, chloro, and trifluoromethyl groups on this pyridine scaffold allows for a variety of chemical transformations, making it a key building block for creating libraries of novel compounds for biological screening.

Section 6: Conclusion

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid nature, defined melting point, and specific electronic characteristics make it a useful and predictable intermediate in synthetic chemistry. While some experimental data, such as pKa and LogP, are not yet publicly available, a solid understanding of its known properties and structure allows researchers to effectively utilize it in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

Sources

- 1. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]

- 2. scbt.com [scbt.com]

- 3. 117519-09-2 | CAS DataBase [m.chemicalbook.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 117519-09-2 [chemnet.com]

- 6. 3-Amino-2-methyl-6-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. d-nb.info [d-nb.info]

- 8. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. afgsci.com [afgsci.com]

- 14. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

The Strategic Incorporation of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond a Simple Fluorine Substitution

In the landscape of contemporary drug discovery, the deliberate introduction of fluorine-containing moieties has transitioned from a niche tactic to a cornerstone of rational drug design. Among the plethora of fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly powerful tool for medicinal chemists. This is not merely due to the well-documented benefits of fluorine, such as its ability to block metabolic oxidation, but rather the synergistic interplay between the strongly electron-withdrawing trifluoromethyl group and the inherent properties of the pyridine ring.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted role of trifluoromethylpyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal chemistry that dictates the strategic advantages of this moiety, from profound alterations of physicochemical properties to the nuanced modulation of drug-receptor interactions.

Pillar I: The Physicochemical Rationale - A Deep Dive into Causality

The decision to incorporate a trifluoromethylpyridine into a lead compound is a calculated one, driven by the predictable and potent influence of the -CF3 group on the pyridine's electronics and lipophilicity.

Modulation of Basicity (pKa): A Balancing Act for Bioavailability

The pyridine ring, with its lone pair of electrons on the nitrogen atom, imparts basicity to a molecule.[4] This basicity, quantified by the pKa of the conjugate acid, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A high pKa can lead to extensive ionization at physiological pH, potentially hindering membrane permeability and increasing the likelihood of off-target interactions.

The introduction of a trifluoromethyl group, a potent electron-withdrawing group, significantly reduces the electron density of the pyridine ring through a negative inductive effect (-I effect).[5] This deactivation of the ring makes the nitrogen's lone pair less available for protonation, resulting in a substantial decrease in basicity (a lower pKa value).[6]

| Compound | Structure | pKa | logP |

| Pyridine | 5.25 | 0.65 | |

| 3-Picoline (3-Methylpyridine) | 5.68 | 1.21 | |

| 3-(Trifluoromethyl)pyridine | 3.48 | 1.70 | |

| 2-Chloro-5-methylpyridine | 3.39 | 2.22 | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.37 | 2.70 |

Table 1: Comparative Physicochemical Properties. This table illustrates the significant impact of the trifluoromethyl group on the basicity (pKa) and lipophilicity (logP) of the pyridine ring.[6]

This deliberate pKa modulation is a key strategy for optimizing oral bioavailability. By fine-tuning the pKa, medicinal chemists can strike a balance between aqueous solubility and membrane permeability, ensuring the drug can both dissolve in the gastrointestinal tract and effectively cross cellular barriers to reach its target.

Enhancement of Lipophilicity (logP): Navigating Biological Membranes

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is another critical parameter governing a drug's journey through the body. The trifluoromethyl group is significantly more lipophilic than a hydrogen or a methyl group.[2] Its introduction onto a pyridine ring invariably increases the overall lipophilicity of the molecule.[6] This enhanced lipophilicity can improve a compound's ability to cross cell membranes, including the blood-brain barrier, which is often a desirable trait for central nervous system (CNS) targets.

However, it is crucial to recognize that the position of the trifluoromethyl group can have nuanced effects on the molecule's overall properties. The interplay between the inductive effects of the -CF3 group and the position of the nitrogen atom in the pyridine ring can lead to subtle differences in dipole moment and molecular conformation, which in turn can influence interactions with target proteins and metabolic enzymes.

Pillar II: Trifluoromethylpyridines as Metabolic Stabilizers

One of the most compelling reasons for incorporating a trifluoromethylpyridine moiety is to enhance a drug's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

By strategically placing a trifluoromethyl group on the pyridine ring, chemists can effectively "shield" a metabolically labile position. This "metabolic blocking" prevents enzymatic degradation, leading to a longer in vivo half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.

Case Study: Tipranavir - A Nonpeptidic Protease Inhibitor

Tipranavir is a nonpeptidic HIV protease inhibitor that contains a 5-(trifluoromethyl)pyridine-2-sulfonamide moiety.[1] Its development provides a clear example of the strategic use of a trifluoromethyl group to enhance metabolic stability. The metabolism of Tipranavir has been studied in detail, revealing several metabolites formed through oxidation.[7][8][9][10] The presence of the trifluoromethyl group on the pyridine ring significantly hinders the oxidative metabolism of that portion of the molecule, contributing to its overall pharmacokinetic profile.[7][8][9][10]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound containing a trifluoromethylpyridine moiety.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound (e.g., a trifluoromethylpyridine derivative)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the human liver microsomes (at a final concentration of 0.5-1 mg/mL).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Self-Validation: The inclusion of high and low clearance control compounds is critical for validating the assay's performance. The obtained clearance values for the controls should fall within the expected range, ensuring the reliability of the data for the test compound.

Pillar III: Synthetic Strategies and Authoritative Grounding

The successful implementation of trifluoromethylpyridines in drug design relies on robust and efficient synthetic methodologies. Two primary strategies dominate the synthesis of these crucial building blocks: the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks.[5]

Synthesis of a Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

A common and versatile intermediate in the synthesis of many trifluoromethylpyridine-containing drugs is 2-chloro-5-(trifluoromethyl)pyridine. A widely used industrial method involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[5]

Caption: Industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

Causality in the Experimental Choice: This vapor-phase method is favored in industrial settings due to its efficiency and the ability to perform both chlorination and fluorination in a single step, which is more cost-effective for large-scale production.[5] The high temperatures and the use of a catalyst are necessary to overcome the activation energy for the C-H bond activation and the subsequent halogen exchange reactions.

Bioisosteric Replacement: The Phenyl Ring vs. Trifluoromethylpyridine

The trifluoromethylpyridine moiety is often employed as a bioisostere for a phenyl ring.[4] This strategic replacement can address several common liabilities associated with phenyl rings in drug candidates, such as high metabolic turnover and poor solubility.

Caption: Phenyl ring vs. trifluoromethylpyridine as bioisosteres.

Case Study: The Development of Sorafenib

Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, features a trifluoromethylpyridine moiety.[11][12][13][14][15] During its development, the optimization of the lead compound involved the strategic replacement of a phenyl group with the trifluoromethylpyridine. This substitution was instrumental in achieving the desired balance of potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring influences the overall electronic distribution of the molecule, which can impact its binding affinity to the target kinases.[16] Furthermore, this moiety contributes to the drug's metabolic stability, a critical factor for an orally administered therapeutic.

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold is far more than a simple fluorinated analogue. It is a sophisticated chemical tool that allows medicinal chemists to exert a high degree of control over a molecule's fundamental properties. By understanding the causal relationships between the trifluoromethyl group's electronic effects and the pyridine ring's inherent characteristics, researchers can rationally design drug candidates with improved ADME profiles and enhanced therapeutic potential. As our understanding of fluorine chemistry continues to deepen and new synthetic methodologies emerge, the strategic application of trifluoromethylpyridines is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. PubMed. Available at: [Link]

-

Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. PMC - NIH. Available at: [Link]

-

Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Springer. Available at: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. ResearchGate. Available at: [Link]

-

Tipranavir | C31H33F3N2O5S | CID 54682461. PubChem - NIH. Available at: [Link]

-

Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. ResearchGate. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

-

Pyridine, 3-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. Available at: [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. Available at: [Link]

-

Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug-Design, Development and Therapy. Available at: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

-

2,3,5-Trimethyl-4-(trifluoromethyl)pyridine | C9H10F3N | CID 54394946. PubChem. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

-

The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

phenyl bioisosterism unlayered. Macmillan Group. Available at: [Link]

-

3-(Trifluoromethyl)pyridine | C6H4F3N | CID 77417. PubChem - NIH. Available at: [Link]

-

The discovery and development of sorafenib for the treatment of thyroid cancer. PMC. Available at: [Link]

-

(PDF) Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. ResearchGate. Available at: [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. Available at: [Link]

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

-

The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). NIH. Available at: [Link]

-

Sorafenib in Molecularly Selected Cancer Patients: Final Analysis of the MOST-Plus Sorafenib Cohort. PubMed Central. Available at: [Link]

-

3,5-Bis(trifluoromethyl)pyridine Properties vs Temperature | Cp, Density, Viscosity. Chemcasts. Available at: [Link]

-

(PDF) Isosterism and Bioisosterism Case Studies with Muscarinic Agonists. ResearchGate. Available at: [Link]

Sources

- 1. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. researchgate.net [researchgate.net]

- 11. The discovery and development of sorafenib for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sorafenib in Molecularly Selected Cancer Patients: Final Analysis of the MOST-Plus Sorafenib Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Discovery of Novel Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers

Introduction: The Indispensable Role of the Trifluoromethyl Group in Pyridine Scaffolds

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorine-containing motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on the physicochemical and biological properties of parent molecules. When appended to a pyridine ring, a privileged heterocycle in its own right, the resulting trifluoromethylpyridine derivatives exhibit a unique combination of properties that make them invaluable in the pursuit of novel therapeutic agents and crop protection solutions.[1][2]

The potent electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic landscape of the pyridine ring, influencing its pKa, lipophilicity, and metabolic stability.[3] This, in turn, can lead to enhanced binding affinity to biological targets, improved membrane permeability, and reduced susceptibility to metabolic degradation, all of which are critical attributes for effective drugs and agrochemicals.[3] Consequently, trifluoromethylpyridines are key structural motifs in a wide array of commercial products, including herbicides, fungicides, insecticides, and pharmaceuticals for a variety of diseases.[1][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel trifluoromethylpyridine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these transformative reactions.

Core Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main approaches: the chlorine-fluorine exchange method, the construction from trifluoromethyl-containing building blocks, and the direct C-H trifluoromethylation of the pyridine ring. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.[1][4]

Chlorine-Fluorine Exchange: A Workhorse for Industrial Synthesis

One of the most established and industrially significant methods for introducing a trifluoromethyl group is through the halogen exchange of a trichloromethylpyridine precursor. This method typically involves the reaction of a (trichloromethyl)pyridine with a fluorinating agent, such as hydrogen fluoride (HF), often under high temperatures and pressures.[5]

Rationale: This method is particularly advantageous for large-scale synthesis due to the relatively low cost of the starting materials and the efficiency of the transformation. The harsh reaction conditions, however, may not be suitable for substrates with sensitive functional groups.

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via Chlorine-Fluorine Exchange

This protocol is adapted from established industrial processes and patent literature.[6]

Materials:

-

2-chloro-5-(trichloromethyl)pyridine

-

Anhydrous potassium fluoride (KF)

-

Phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chloro-5-(trichloromethyl)pyridine and dimethyl sulfoxide.

-

Add anhydrous potassium fluoride (2.0-2.4 molar equivalents relative to the starting material) and the phase-transfer catalyst (6-10% by weight of the starting material).

-

Heat the mixture to reflux with vigorous stirring and maintain the reaction for 5-7 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

Troubleshooting:

-

Low Conversion: Ensure the potassium fluoride is completely anhydrous. Increase the reaction time or the amount of phase-transfer catalyst.

-

Decomposition: If charring or significant byproduct formation is observed, consider lowering the reaction temperature and extending the reaction time.

The Building Block Approach: Versatility in Molecular Design

The use of pre-functionalized, trifluoromethyl-containing building blocks offers a highly versatile and modular approach to constructing a wide variety of trifluoromethylpyridine derivatives. This strategy involves the cyclocondensation of a trifluoromethylated precursor with other reagents to form the pyridine ring.[4][7]

Rationale: This method provides excellent control over the final substitution pattern and is compatible with a broader range of functional groups compared to the harsh conditions of the chlorine-fluorine exchange.

Common Trifluoromethyl-Containing Building Blocks:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

3,3,3-Trifluoropropene derivatives

-

2,2,2-Trifluoroacetyl derivatives

Experimental Protocol: Synthesis of a Substituted 2-(Trifluoromethyl)pyridine using a Building Block Approach

This protocol illustrates a general cyclocondensation reaction.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

An enamine or enaminone

-

A suitable catalyst (e.g., a Lewis acid or a base)

-

An appropriate solvent (e.g., toluene, ethanol)

Procedure:

-

In a round-bottom flask, dissolve the enamine or enaminone in the chosen solvent.

-

Add ethyl 4,4,4-trifluoroacetoacetate and the catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired trifluoromethylpyridine derivative.

Direct C-H Trifluoromethylation: The Modern Frontier

Recent advances in synthetic methodology have enabled the direct trifluoromethylation of pyridine C-H bonds, offering a more atom-economical and efficient route to these valuable compounds. These methods often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents in the presence of a catalyst.[8][9][10][11][12]

Rationale: Direct C-H functionalization avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Achieving regioselectivity can be a challenge, but significant progress has been made in developing highly selective methods.

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of a Pyridine Derivative

This protocol is based on a recently developed method utilizing an N-methylpyridine quaternary ammonium activation strategy.[8][11]

Materials:

-

Substituted pyridine

-

Iodomethane

-

Trifluoroacetic acid (TFA)

-

Silver carbonate (Ag₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, dissolve the substituted pyridine in a suitable solvent and add iodomethane to form the N-methylpyridinium iodide salt. Stir at room temperature until the salt formation is complete.

-

To the resulting pyridinium iodide salt, add N,N-dimethylformamide, trifluoroacetic acid, and silver carbonate.

-

Seal the tube and heat the reaction mixture at the specified temperature for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired trifluoromethylpyridine.

Mechanistic Insights into Trifluoromethylation Reactions

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified mechanistic pathways for key trifluoromethylation reactions, visualized using the DOT language for Graphviz.

Copper-Mediated Trifluoromethylation of Halopyridines

Copper-catalyzed trifluoromethylation of aryl and heteroaryl halides is a powerful tool for the synthesis of trifluoromethylated compounds. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, reductive elimination, and the regeneration of the active copper(I) species.[13]

Direct C-H Trifluoromethylation via Pyridinium Salt Activation

The direct C-H trifluoromethylation of pyridines can be facilitated by their conversion to N-activated pyridinium salts, which enhances their reactivity towards nucleophilic trifluoromethylating agents.

Physicochemical Properties and Characterization

The successful synthesis of novel trifluoromethylpyridine derivatives must be followed by thorough characterization to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis are indispensable.

The table below summarizes key physicochemical properties of some representative trifluoromethylpyridine isomers. These values are crucial for understanding the behavior of these molecules in biological systems and for guiding further derivatization efforts.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| 2-(Trifluoromethyl)pyridine | 147.10 | 140-141 | 1.419 | 1.284 |

| 3-(Trifluoromethyl)pyridine | 147.10 | 115-116 | 1.416 | 1.291 |

| 4-(Trifluoromethyl)pyridine | 147.10 | 110 | 1.417 | 1.27 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 148-150 | 1.447 | 1.417 |

Data compiled from various sources, including commercial supplier information and chemical databases.

Conclusion and Future Outlook

The discovery and development of novel trifluoromethylpyridine derivatives continue to be a vibrant and highly impactful area of chemical research. The synthetic strategies outlined in this guide, from classical halogen exchange reactions to modern direct C-H functionalization, provide a powerful toolkit for accessing a vast chemical space of these valuable compounds. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods to emerge. The unique properties conferred by the trifluoromethyl group will undoubtedly continue to make trifluoromethylpyridines a sought-after scaffold in the quest for next-generation pharmaceuticals and agrochemicals.

References

-

Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7263. Available at: [Link]

-

G. E. O'Sullivan, G. C. T. O'Sullivan, & T. P. O'Sullivan (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. Available at: [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]

-

Zhao, W., Zhang, A., Huang, Q., & Tang, P. (2025). Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosph-onate. Chinese Chemical Letters. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 262–276. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 8, 2026, from [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Chemical Science, 6(11), 6449–6455. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2020). New Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). CID 87768503 | C12H8F6N2. Retrieved January 8, 2026, from [Link]

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

Novák, Z., & Grushin, V. V. (2013). Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. The Journal of Organic Chemistry, 78(21), 11126–11146. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 8, 2026, from [Link]

-

Al-dujaili, A. H. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(2), 185–193. Available at: [Link]

-

Synthesis, spectroscopic and structural characterization of novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine. (2025). ResearchGate. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Freie Universität Berlin. Available at: [Link]

-

Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-2-chloro-6-(trifluoromethyl)pyridine mechanism of action

An In-Depth Technical Guide on the Mechanism of Action Derived from 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the biological mechanism of action stemming from the chemical scaffold of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine. While this compound is primarily a vital chemical intermediate, its structural features are fundamental to the bioactivity of the resulting active ingredients. We will focus on the most prominent and well-characterized of these: the insecticide Chlorantraniliprole, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions and physiological consequences.

Introduction: From Chemical Intermediate to Potent Active Ingredient

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key building block in modern agrochemical synthesis. Its importance lies not in its own direct biological activity, but in its role as a precursor for the diamide class of insecticides. The specific arrangement of its chloro, amino, and trifluoromethyl groups on the pyridine ring is critical for the ultimate efficacy of the final molecule.